molecular formula C25H28N2O B1503192 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one CAS No. 24293-93-4

1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one

Cat. No.: B1503192
CAS No.: 24293-93-4
M. Wt: 372.5 g/mol
InChI Key: LSPIKXAEGNVEEF-UHFFFAOYSA-N
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Description

1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of indole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and quality. The process may also include the use of catalysts and solvents to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It can be used as a building block for the synthesis of more complex molecules, as a ligand in coordination chemistry, and as a potential therapeutic agent in medicinal chemistry.

Mechanism of Action

When compared to other similar compounds, 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one stands out due to its unique structure and properties. Similar compounds include other indole derivatives and related heterocyclic compounds, which may have different applications and mechanisms of action.

Comparison with Similar Compounds

  • Indole-3-carbinol

  • 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes)

  • 1,3-Bis(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-propanone

This comprehensive overview provides a detailed understanding of 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3-bis(1,3,3-trimethylindol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-24(2)18-11-7-9-13-20(18)26(5)22(24)15-17(28)16-23-25(3,4)19-12-8-10-14-21(19)27(23)6/h7-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPIKXAEGNVEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C=C3C(C4=CC=CC=C4N3C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694712
Record name 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24293-93-4
Record name 1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3,3-Trimethyl-3H-indolium-2-yl)-3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-2-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
Reactant of Route 2
1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
Reactant of Route 3
1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
Reactant of Route 4
1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
Reactant of Route 5
1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
Reactant of Route 6
1,3-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one

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